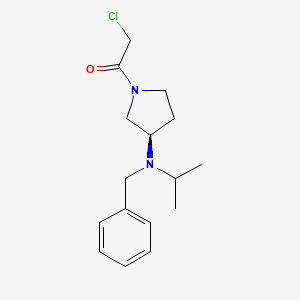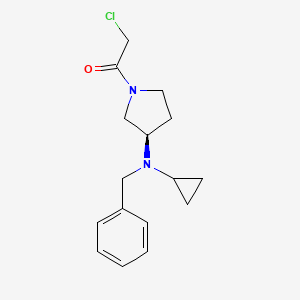![molecular formula C16H24N2O2 B7986965 [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986965.png)
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an isopropyl-amino moiety.
Métodos De Preparación
The synthesis of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and isopropyl-amino groups. The synthetic route may involve the use of reagents such as benzyl bromide, isopropylamine, and acetic acid under specific reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Researchers may investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: The compound may be utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.
Benzylamine derivatives: Compounds with a benzylamine moiety may exhibit similar biological activity and potential therapeutic applications.
Acetic acid derivatives: These compounds may have similar chemical reactivity and can be used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJALQFXYIBLPZ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B7986889.png)


![2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7986920.png)
![2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7986925.png)

![2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7986939.png)
![2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7986946.png)
![[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986951.png)
![[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986953.png)
![[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986954.png)
![[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986961.png)
![[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986968.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide](/img/structure/B7986991.png)
